molecular formula C24H21FN2O2 B7698554 1-(4-methylbenzoyl)-N-(3-methylbutyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide

1-(4-methylbenzoyl)-N-(3-methylbutyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide

Numéro de catalogue B7698554
Poids moléculaire: 388.4 g/mol
Clé InChI: IGKVVUAEAAMVEZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(4-methylbenzoyl)-N-(3-methylbutyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in treating various types of cancer and autoimmune diseases. This compound has been extensively studied in recent years, and its mechanism of action and therapeutic potential have been well documented.

Mécanisme D'action

1-(4-methylbenzoyl)-N-(3-methylbutyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide works by selectively inhibiting the activity of BTK, which is a key enzyme involved in the signaling pathways that promote cancer cell growth and survival. BTK is a member of the Tec family of non-receptor tyrosine kinases, which play a crucial role in the development and function of B cells and other immune cells. By inhibiting BTK activity, this compound can block the signaling pathways that promote cancer cell growth and survival, leading to tumor regression and improved patient outcomes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical and clinical studies. In addition to its anti-cancer properties, this compound has also been shown to have anti-inflammatory effects, which may make it useful in treating autoimmune diseases such as rheumatoid arthritis and lupus. This compound has also been shown to have minimal toxicity in preclinical studies, which is a promising sign for its potential use in humans.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 1-(4-methylbenzoyl)-N-(3-methylbutyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is its selectivity for BTK, which makes it a promising candidate for cancer and autoimmune disease treatments. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in some applications. Additionally, this compound is still in the early stages of clinical development, and more research is needed to fully understand its safety and efficacy in humans.

Orientations Futures

There are several future directions for research on 1-(4-methylbenzoyl)-N-(3-methylbutyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide. One area of interest is the development of more potent and selective BTK inhibitors that can overcome the limitations of this compound. Another area of interest is the combination of this compound with other cancer drugs to improve its efficacy and reduce the risk of drug resistance. Finally, more research is needed to fully understand the safety and efficacy of this compound in humans, and to identify the patient populations that are most likely to benefit from this treatment.

Méthodes De Synthèse

1-(4-methylbenzoyl)-N-(3-methylbutyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide can be synthesized using a multi-step process that involves the reaction of several chemical compounds. The synthesis begins with the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. The resulting compound is then reacted with 3-methyl-1-butanol to form 4-methylbenzoyl-3-methylbutyl ester. The ester is then reacted with 2-amino-1,2,3,4-tetrahydroquinoline to form the final product, this compound.

Applications De Recherche Scientifique

1-(4-methylbenzoyl)-N-(3-methylbutyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. The compound has shown promising results in treating various types of cancer, including lymphoma, leukemia, and solid tumors. This compound works by inhibiting the activity of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in the signaling pathways that promote cancer cell growth and survival. In addition to its anti-cancer properties, this compound has also shown potential in treating autoimmune diseases such as rheumatoid arthritis and lupus.

Propriétés

IUPAC Name

N-(2-fluorophenyl)-1-(4-methylbenzoyl)-3,4-dihydro-2H-quinoline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN2O2/c1-16-8-10-17(11-9-16)24(29)27-14-4-5-18-15-19(12-13-22(18)27)23(28)26-21-7-3-2-6-20(21)25/h2-3,6-13,15H,4-5,14H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGKVVUAEAAMVEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCCC3=C2C=CC(=C3)C(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.